Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

Beschreibung

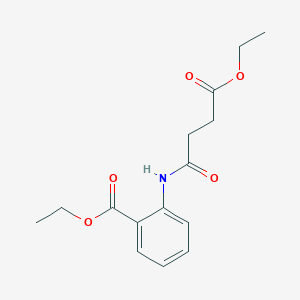

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBUWJGLBQDUMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20399968 | |

| Record name | Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120572-43-2 | |

| Record name | Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20399968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization Methodologies for Ethyl 2 4 Ethoxy 4 Oxobutanamido Benzoate

Established Synthetic Pathways for the Core Structure

The fundamental and most direct method for synthesizing Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate involves the reaction between ethyl 2-aminobenzoate (B8764639) (ethyl anthranilate) and a suitable derivative of succinic acid. The most common acylating agent for this purpose is ethyl 3-(chloroformyl)propanoate, also known as ethyl succinyl chloride.

Reagent Selection and Reaction Conditions Optimization

The selection of reagents and the optimization of reaction conditions are critical for achieving a high yield and purity of the final product. The core reaction involves the nucleophilic attack of the amino group of ethyl anthranilate on the electrophilic carbonyl carbon of the acyl chloride.

A typical procedure would involve dissolving ethyl anthranilate in a suitable aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran. A base, often a tertiary amine like triethylamine (B128534) or pyridine, is added to the reaction mixture to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. Ethyl 3-(chloroformyl)propanoate is then added, usually dropwise, at a controlled temperature, often starting at 0°C and then allowing the reaction to proceed at room temperature.

The optimization of this process involves a careful balance of several factors:

Solvent: The choice of solvent can influence the solubility of the reactants and the reaction rate. Aprotic solvents are generally preferred to avoid side reactions with the acyl chloride.

Base: The base plays a crucial role in scavenging the acid produced. The strength and stoichiometry of the base can affect the reaction's efficiency and prevent the protonation of the starting amine, which would render it unreactive.

Temperature: Controlling the temperature is essential to manage the exothermic nature of the reaction and to minimize the formation of side products.

Reaction Time: The duration of the reaction is monitored to ensure complete conversion of the starting materials.

| Parameter | Typical Condition | Purpose |

| Starting Material | Ethyl 2-aminobenzoate | Nucleophile |

| Acylating Agent | Ethyl 3-(chloroformyl)propanoate | Electrophile |

| Solvent | Dichloromethane, Tetrahydrofuran | Provides a reaction medium |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |

| Temperature | 0°C to room temperature | Controls reaction rate and minimizes side reactions |

| Reaction Time | Several hours | Ensures completion of the reaction |

Role of Protecting Groups in Synthetic Strategy

In the synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate via the acylation of ethyl anthranilate, the use of protecting groups is generally not required. The amino group of ethyl anthranilate is sufficiently nucleophilic to react selectively with the acyl chloride under standard conditions, without significant side reactions involving the ester group. The inherent reactivity difference between the amine and the ester functionalities allows for a direct and efficient acylation.

However, in more complex syntheses involving multi-functionalized anthranilate derivatives or alternative synthetic routes, the use of protecting groups for either the amino or the carboxyl group might become necessary to achieve the desired chemoselectivity.

Yield Optimization and Scalability Considerations

For large-scale production, several factors need to be considered:

Cost and availability of starting materials: The economic viability of the synthesis is dependent on the price and accessibility of ethyl anthranilate and the succinic acid derivative.

Reaction safety: The exothermic nature of the acylation reaction requires careful heat management, especially on a larger scale, to prevent runaway reactions.

Work-up and purification: The efficiency and environmental impact of the work-up and purification procedures become more significant at an industrial scale. The choice of solvents for extraction and chromatography needs to be carefully evaluated.

Waste management: The disposal of byproducts and waste solvents must comply with environmental regulations.

Advanced Synthetic Approaches and Innovations

Multi-component Reactions in Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, offer a powerful strategy for increasing synthetic efficiency. While specific MCRs for the direct synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate are not widely reported, the principles of MCRs could be applied. For instance, a hypothetical MCR could involve the in-situ generation of the acylating agent from succinic acid or its anhydride (B1165640), followed by reaction with ethyl anthranilate. Such an approach could potentially reduce the number of synthetic steps and purification procedures.

Catalytic Methods for Efficient Bond Formation

The development of catalytic methods for amide bond formation is a significant area of research in organic synthesis. These methods often offer milder reaction conditions and higher selectivity compared to traditional stoichiometric approaches. For the synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, catalytic amidations could provide a more sustainable alternative.

Potential catalytic systems could include:

Lewis acid catalysts: These can activate the carboxylic acid or ester functionality of a succinic acid derivative towards nucleophilic attack by the amine.

Transition metal catalysts: Various transition metal complexes have been developed to catalyze amidation reactions, often proceeding through different mechanistic pathways.

Organocatalysts: The use of small organic molecules as catalysts for amide bond formation is a rapidly growing field, offering metal-free and often milder reaction conditions.

While specific catalytic protocols for the synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate are not yet prevalent in the literature, the general principles of catalytic amidation represent a promising avenue for future process development and optimization.

Green Chemistry Principles in Synthetic Route Design

The synthesis of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be designed to incorporate principles of green chemistry to enhance sustainability and reduce environmental impact. A plausible synthetic route involves the acylation of ethyl anthranilate with succinic anhydride or a derivative thereof.

Proposed Synthesis:

A primary method for forming the amide bond in the target molecule is the reaction of ethyl 2-aminobenzoate (ethyl anthranilate) with succinic anhydride. This reaction would proceed via nucleophilic acyl substitution, where the amino group of ethyl anthranilate attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of a carboxylic acid intermediate. Subsequent esterification of this carboxylic acid would yield the final product.

Alternatively, a one-pot synthesis could involve the reaction of ethyl anthranilate with ethyl succinoyl chloride. This approach, however, may generate hydrogen chloride as a byproduct, which would require neutralization.

Application of Green Chemistry Principles:

Several green chemistry principles can be applied to this proposed synthesis:

Atom Economy: The reaction of ethyl anthranilate with succinic anhydride has a high theoretical atom economy, as all atoms of the reactants are incorporated into the intermediate product.

Use of Safer Solvents: The choice of solvent is critical. Water, if conditions permit, would be the most environmentally benign solvent. Alternatively, greener organic solvents such as ethanol (B145695) or 2-methyltetrahydrofuran (B130290) could be employed instead of hazardous chlorinated solvents. The use of ultrasound irradiation has been shown to accelerate the synthesis of related N-phenylanthranilic acids in water, suggesting a potential green approach. acs.org

Catalysis: The use of catalysts can reduce reaction times and energy requirements. For the esterification step, enzymatic catalysis, for instance using lipases, presents a green alternative to traditional acid catalysis. libretexts.org Lipases can operate under mild conditions and often exhibit high selectivity.

Energy Efficiency: Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption compared to conventional heating. youtube.com

Renewable Feedstocks: While the immediate precursors may be derived from petrochemical sources, exploring bio-based routes to succinic acid, which can be produced through fermentation, would further enhance the green credentials of the synthesis. nih.gov

Table 1: Potential Green Chemistry Approaches in the Synthesis of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

| Green Chemistry Principle | Proposed Application | Potential Benefits |

|---|---|---|

| Atom Economy | Use of succinic anhydride for acylation. | High efficiency in converting reactants to product. |

| Safer Solvents | Utilizing water or green organic solvents. acs.org | Reduced environmental pollution and health hazards. |

| Catalysis | Employing enzymatic catalysts (e.g., lipases) for esterification. libretexts.org | Milder reaction conditions, higher selectivity, and reduced waste. |

| Energy Efficiency | Application of microwave-assisted synthesis. youtube.com | Faster reactions and lower energy consumption. |

| Renewable Feedstocks | Sourcing succinic acid from bio-based fermentation. nih.gov | Reduced reliance on fossil fuels. |

Post-Synthetic Modifications and Functionalization

The structure of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate offers several sites for post-synthetic modification, allowing for the generation of a library of derivatives with potentially diverse properties.

Chemical Transformations of the Amide Linkage

The amide bond is generally stable; however, it can be cleaved under specific conditions.

Acid or Base Hydrolysis: Strong acidic or basic conditions can hydrolyze the amide bond, yielding ethyl anthranilate and succinic acid. nih.gov While often a degradation pathway, controlled partial hydrolysis could be a route to other functionalized molecules. The rate of hydrolysis can be influenced by neighboring groups; for instance, electron-rich aromatic acyl groups can accelerate amide cleavage under mild acidic conditions. nih.gov

Enzymatic Cleavage: Specific enzymes, such as amidases, could potentially cleave the amide bond with high selectivity under mild, physiological conditions. youtube.com

Rearrangement Reactions: Under certain acidic conditions, N-acyl anthranilate derivatives can undergo rearrangement reactions. acs.org

Ester Hydrolysis and Transesterification Reactions

The two ester groups in the molecule are susceptible to hydrolysis and transesterification.

Hydrolysis: Both the ethyl ester of the benzoate (B1203000) moiety and the ethoxy group of the butanamide can be hydrolyzed to the corresponding carboxylic acids. This can be achieved using either acidic or basic conditions (saponification). acs.orgthermofisher.com Basic hydrolysis is typically irreversible as it forms a carboxylate salt. thermofisher.com

Transesterification: The ethyl esters can be converted to other esters (e.g., methyl, benzyl) by reaction with a different alcohol in the presence of an acid or base catalyst. acs.orgyoutube.com This reaction allows for the introduction of various alkyl or aryl groups, which can modulate the compound's properties. Enzymatic transesterification offers a milder and more selective alternative. rsc.orgucsd.edu

Table 2: Potential Hydrolysis and Transesterification Reactions

| Reaction | Reagents and Conditions | Product(s) |

|---|---|---|

| Base-Promoted Hydrolysis (Saponification) | NaOH or KOH in aqueous alcohol. thermofisher.com | Sodium or potassium salt of the dicarboxylic acid and ethanol. |

| Acid-Catalyzed Hydrolysis | Dilute strong acid (e.g., HCl, H2SO4) with excess water. acs.org | Dicarboxylic acid and ethanol. |

| Acid-Catalyzed Transesterification | Different alcohol (R'OH) with an acid catalyst. acs.org | Di-ester with R' groups and ethanol. |

| Base-Catalyzed Transesterification | Different alkoxide (R'O-) in the corresponding alcohol. acs.org | Di-ester with R' groups and ethoxide. |

Modifications of the Phenyl and Butanamide Moieties

Phenyl Ring Modification: The benzene (B151609) ring of the ethyl benzoate moiety is activated towards electrophilic aromatic substitution by the ortho-amino group (now an amide). The amide group is an ortho-, para-director. libretexts.org Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions could potentially introduce substituents at the positions para and ortho to the amide group. nih.govnih.gov The specific position would be influenced by steric hindrance from the adjacent ester group.

Butanamide Moiety (Succinimide-like core) Functionalization: The butanamide portion of the molecule, derived from succinic acid, contains a succinimide-like core. The methylene (B1212753) groups of this moiety could potentially be functionalized. For instance, α-functionalization of the carbonyl group could be achieved through various condensation reactions. Recent methods have shown the functionalization of succinimides through radical cascade reactions. lifesynthsolutions.com

Introduction of Diverse Chemical Tags and Probes

The functional groups on ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can be used to attach various chemical tags and probes, such as biotin (B1667282) or fluorescent dyes, for use in biochemical assays.

Amine-Reactive Probes: If the amide bond is selectively cleaved to regenerate the amine of the anthranilate, this primary amine can be targeted by amine-reactive probes. These include N-hydroxysuccinimide (NHS) esters and isothiocyanates, which form stable amide or thiourea (B124793) linkages, respectively. acs.orgacs.orgnih.gov

Carboxyl-Reactive Probes: Hydrolysis of the ester groups to carboxylic acids provides handles for conjugation. Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxyl groups to react with amine-containing probes, forming a stable amide bond. thermofisher.comthermofisher.com

Biotinylation: Biotin can be attached to the molecule for affinity-based studies. This is commonly achieved by reacting a carboxylated version of the molecule with an amine-containing biotin derivative using carbodiimide (B86325) chemistry, or by reacting an amine-functionalized version with an NHS-activated biotin. nih.gov

Fluorescent Labeling: Fluorescent probes with amine-reactive or carboxyl-reactive functional groups can be conjugated to the molecule in a similar fashion to biotin, enabling its detection and localization in biological systems. nih.gov

Spectroscopic and Structural Elucidation of Ethyl 2 4 Ethoxy 4 Oxobutanamido Benzoate and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton NMR (¹H NMR) Chemical Shift Assignments and Coupling Analysis

The ¹H NMR spectrum of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate provides crucial information about the number and types of protons and their neighboring environments. While experimental data for this specific compound is not widely available, predicted ¹H NMR data offers valuable insights into its structure. The anticipated chemical shifts and coupling patterns are consistent with the compound's functional groups, including the ethyl ester, the ethoxy group of the succinamide (B89737) moiety, the aromatic ring, and the amide proton.

The aromatic protons are expected to appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm, with their multiplicity and coupling constants dictated by their substitution pattern on the benzene (B151609) ring. The ethyl ester protons would present as a quartet and a triplet, corresponding to the methylene (B1212753) and methyl groups, respectively. Similarly, the ethoxy group of the butanamido chain will also show a quartet and a triplet. The methylene protons of the succinamide backbone are expected to appear as distinct signals, likely multiplets, in the aliphatic region. The amide proton (NH) is anticipated to be a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 7.0 - 8.5 | m | N/A |

| NH | ~8.0 - 9.0 | s (broad) | N/A |

| Ester -OCH2- | ~4.3 | q | ~7.1 |

| Butanamido -OCH2- | ~4.1 | q | ~7.1 |

| Butanamido -CH2-CH2- | ~2.7 | m | N/A |

| Ester -CH3 | ~1.3 | t | ~7.1 |

| Butanamido -CH3 | ~1.2 | t | ~7.1 |

For comparison, the experimental ¹H NMR data for a related analogue, Ethyl 2-ethoxybenzoate, shows the aromatic protons in the range of 6.92 to 7.76 ppm. chemicalbook.com The ethyl ester protons appear as a quartet at approximately 4.34 ppm and a triplet at 1.36 ppm. chemicalbook.com Another analogue, Ethyl benzoate (B1203000), exhibits its aromatic protons between 7.41 and 8.06 ppm, with the ethyl ester quartet at 4.38 ppm and the triplet at 1.41 ppm. rsc.org

Carbon-13 NMR (¹³C NMR) Characterization

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate will give rise to a distinct signal. Predicted ¹³C NMR data suggests the presence of carbonyl carbons from the ester and amide groups in the most downfield region (typically 165-175 ppm). The aromatic carbons are expected to resonate between 110 and 140 ppm. The carbons of the ethoxy and ethyl ester groups, as well as the methylene carbons of the succinamide chain, will appear in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Amide) | ~172 |

| C=O (Ester) | ~168 |

| C=O (Butanamido) | ~173 |

| Aromatic C-N | ~138 |

| Aromatic C-CO | ~120 |

| Aromatic C-H | 122-134 |

| Ester -OCH2- | ~61 |

| Butanamido -OCH2- | ~60 |

| Butanamido -CH2-CH2- | ~29-31 |

| Ester -CH3 | ~14 |

| Butanamido -CH3 | ~14 |

In comparison, the experimental ¹³C NMR data for Ethyl anthranilate, a precursor, shows the ester carbonyl carbon at approximately 168 ppm, with aromatic carbons appearing between 110 and 150 ppm. chemicalbook.com For Ethyl benzoate, the ester carbonyl is at 166.4 ppm, and the aromatic carbons are in the 128-133 ppm range. chemicalbook.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR techniques are essential for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the ¹H-¹H coupling networks within the molecule. For instance, it would show correlations between the adjacent methylene protons of the succinamide chain and between the methylene and methyl protons of both ethyl groups. It would also help in assigning the coupling patterns of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded ¹H and ¹³C atoms. This would allow for the direct assignment of the carbon signals for all protonated carbons, such as the aromatic C-H, the methylene groups, and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate would include the amide proton to the amide carbonyl carbon and to the aromatic carbons, as well as the ester methylene protons to the ester carbonyl carbon. These correlations would definitively establish the connectivity between the different fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. It could be used to confirm the ortho substitution pattern of the aromatic ring by observing correlations between the amide proton and one of the aromatic protons.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental composition.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate. In positive ion mode, the compound is expected to be detected primarily as its protonated molecule [M+H]⁺, and potentially as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The monoisotopic mass of the neutral molecule (C₁₅H₁₉NO₅) is 293.1263 g/mol . epa.gov HRMS analysis would be expected to yield a measured mass for the [M+H]⁺ ion that is extremely close to the calculated value of 294.1336 g/mol , typically within a few parts per million (ppm), thus confirming the molecular formula.

Fragmentation Pattern Analysis for Structural Insights

Tandem mass spectrometry (MS/MS) experiments on the protonated molecule [M+H]⁺ can provide valuable structural information through the analysis of its fragmentation pattern. The fragmentation of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate in ESI-MS/MS would likely proceed through the cleavage of the most labile bonds, primarily the amide and ester linkages.

Key expected fragmentation pathways would include:

Loss of an ethoxy group (-OCH₂CH₃) from the ester or the butanamido moiety.

Cleavage of the amide bond, leading to the formation of ions corresponding to the ethyl anthranilate portion and the succinic acid diethyl ester portion.

Decarboxylation (loss of CO₂) from the ester groups.

The fragmentation pattern of related compounds, such as Ethyl 4-ethoxybenzoate, often shows a characteristic loss of ethylene (B1197577) from the ethoxy group and cleavage at the ester functionality. nist.gov Analysis of these fragmentation pathways for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate would provide corroborating evidence for the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

While a specific, experimentally determined IR spectrum for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is not publicly available, the expected absorption bands can be predicted by analyzing its functional groups: an aromatic ester, an aliphatic ester, and a secondary amide.

The key functional groups and their expected characteristic IR absorption regions are:

Amide Group (–NH–C=O–):

N–H Stretching: A moderate to sharp band is expected in the region of 3350-3180 cm⁻¹. The position and sharpness of this band can be influenced by hydrogen bonding.

Amide I (C=O Stretching): A strong absorption is anticipated between 1680 and 1630 cm⁻¹. This is one of the most characteristic bands in the IR spectrum of an amide.

Amide II (N–H Bending and C–N Stretching): A band of moderate to strong intensity is expected in the range of 1570-1515 cm⁻¹.

Ester Groups (–C=O–O–): The molecule contains two distinct ester groups: an aromatic ester (benzoate) and an aliphatic ester.

C=O Stretching: A very strong and sharp absorption is characteristic of the ester carbonyl group, typically appearing in the range of 1750-1735 cm⁻¹ for aliphatic esters and 1730-1715 cm⁻¹ for aromatic esters due to conjugation with the benzene ring. It is likely that these two C=O stretching bands will overlap, resulting in a single, intense, and possibly broad absorption band. For example, ethyl benzoate exhibits a strong C=O stretch around 1720 cm⁻¹. researchgate.net

C–O Stretching: Two distinct C–O stretching vibrations are expected. The C–O bond between the carbonyl carbon and the oxygen atom (acyl-oxygen) usually appears as a strong band between 1300 and 1150 cm⁻¹. The C–O bond between the oxygen and the ethyl group (alkyl-oxygen) will also show a strong absorption, typically between 1150 and 1000 cm⁻¹. For instance, ethyl benzoate shows strong C-O absorptions at 1275 and 1110 cm⁻¹. researchgate.net

Aromatic Ring (Benzene):

C–H Stretching: Weak to moderate bands are expected above 3000 cm⁻¹.

C=C Stretching: Several weak to moderate bands will appear in the 1600-1450 cm⁻¹ region.

C–H Bending (Out-of-Plane): Strong bands in the 900-690 cm⁻¹ region can indicate the substitution pattern of the benzene ring. For an ortho-disubstituted ring, a strong band is typically observed around 750 cm⁻¹.

Aliphatic Chains (–CH₂– and –CH₃):

C–H Stretching: Symmetric and asymmetric stretching vibrations of the methylene (–CH₂) and methyl (–CH₃) groups will appear in the 2980-2850 cm⁻¹ region.

A hypothetical IR data table for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is presented below based on these predictions.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Amide | N–H Stretch | 3350 - 3180 | Moderate |

| Aromatic C–H | C–H Stretch | > 3000 | Weak to Moderate |

| Aliphatic C–H | C–H Stretch | 2980 - 2850 | Moderate |

| Ester C=O (Aromatic & Aliphatic) | C=O Stretch | 1750 - 1715 | Very Strong |

| Amide C=O (Amide I) | C=O Stretch | 1680 - 1630 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Weak to Moderate |

| Amide N–H Bend (Amide II) | N–H Bend | 1570 - 1515 | Moderate to Strong |

| Ester C–O | C–O Stretch | 1300 - 1000 | Strong |

| Aromatic C–H Bend | C–H Bend | 900 - 690 | Strong |

X-ray Crystallography for Solid-State Structure Analysis (if applicable)

No published X-ray crystallographic data exists for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate. Therefore, the following sections are a predictive discussion based on the analysis of structurally similar molecules.

Crystal Growth and Preparation

To obtain single crystals of this compound suitable for X-ray diffraction, one would typically dissolve the purified solid in a suitable solvent or a mixture of solvents and allow for slow evaporation. Common techniques include:

Slow Evaporation: Dissolving the compound in a solvent in which it is moderately soluble (e.g., ethanol (B145695), ethyl acetate, or a mixture with a less polar solvent like hexane) and allowing the solvent to evaporate slowly at room temperature.

Vapor Diffusion: Placing a concentrated solution of the compound in a small vial, which is then placed in a larger sealed container with a more volatile solvent (the precipitant). The slow diffusion of the precipitant vapor into the solution reduces the solubility of the compound, promoting crystal growth.

Cooling: Preparing a saturated solution at an elevated temperature and then slowly cooling it to induce crystallization.

The choice of solvent is critical and often determined empirically. Given the presence of both polar (amide) and non-polar (aromatic ring, ethyl groups) regions, a solvent of intermediate polarity or a solvent mixture would likely be effective.

Determination of Molecular Conformation and Packing

A hypothetical crystal structure analysis would reveal key conformational features. The molecule has several rotatable bonds, leading to conformational flexibility. Key aspects to be determined would include:

Planarity of the Amide and Ester Groups: The amide group (C–C(=O)–N–H) is expected to be largely planar. Similarly, the atoms of the ester groups (C–C(=O)–O–C) tend to lie in a plane.

Torsion Angles: The dihedral angles between the plane of the benzene ring and the substituent groups (the ester and the amide linkage) would be of significant interest. For instance, in related benzamide (B126) structures, the dihedral angle between the benzene ring and the amide plane can vary significantly. ossila.comresearchgate.net

Conformation of the Succinyl Chain: The four-carbon succinyl linker can adopt different conformations, which would be defined by the torsion angles along the C–C bonds.

Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state packing of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate would be significantly influenced by intermolecular interactions, particularly hydrogen bonding.

Hydrogen Bonding: The amide group is a prime site for hydrogen bonding, with the N–H group acting as a hydrogen bond donor and the amide carbonyl oxygen (Amide I) acting as a strong hydrogen bond acceptor. It is highly probable that molecules would form chains or dimers through N–H···O=C (amide) hydrogen bonds. This is a common motif in the crystal structures of secondary amides.

Based on a comprehensive search of available scientific literature, there is currently no specific research data published on the computational chemistry and molecular modeling of "Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate." As a result, the detailed analysis requested in the outline, including quantum chemical calculations, molecular dynamics simulations, and structure-activity relationship modeling for this particular compound, cannot be provided at this time.

Scientific investigation into the computational properties of a molecule, such as its electronic structure, conformational analysis, and potential biological interactions, requires dedicated studies. These studies involve sophisticated software and computational resources to perform calculations like Density Functional Theory (DFT), HOMO-LUMO analysis, and molecular docking.

The absence of such studies for "Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate" means that the specific data points required to populate the requested article sections are not available in the public domain. Generating such an analysis would necessitate original research, which is beyond the scope of this response.

It is important to note that computational studies are often conducted on compounds that have shown specific potential, for example, in medicinal chemistry or materials science. The lack of available data may indicate that "Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate" has not yet been a focus of such targeted research efforts.

Therefore, while the provided outline represents a standard and thorough approach to the computational analysis of a chemical compound, the specific information for "Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate" is not presently available to be reported. Further research would be required to generate the data needed to fulfill the detailed requests of the user's prompt.

Computational Chemistry and Molecular Modeling of Ethyl 2 4 Ethoxy 4 Oxobutanamido Benzoate

Structure-Activity Relationship (SAR) Modeling (if applicable to biological activity)

Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are a important tool in computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how variations in molecular properties affect a compound's efficacy, QSAR models can predict the activity of new, unsynthesized molecules.

For a series of anthranilic acid derivatives, which share a core structure with Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, a 2D-QSAR study revealed that the number of rotatable single bonds, relative negative partial charges, and van der Waals surface area were important features in defining their activity as partial farnesoid X receptor (FXR) agonists nih.gov. A separate QSAR analysis on N-benzoyl-N'-naphthylthiourea derivatives, which also contain an N-acyl group, identified lipophilic and electronic properties as key determinants of their inhibitory activity against the VEGFR2 receptor atlantis-press.com.

A hypothetical QSAR study for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate and its analogs could involve the calculation of various molecular descriptors, as detailed in the table below.

Table 1: Examples of Molecular Descriptors for QSAR Analysis

| Descriptor Class | Specific Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Governs electrostatic interactions and reactivity. |

| Steric | Molecular weight, volume, surface area | Influences how the molecule fits into a biological target. |

| Hydrophobic | LogP, Polar Surface Area (PSA) | Affects membrane permeability and solubility. |

| Topological | Connectivity indices, number of rotatable bonds | Describes the shape and flexibility of the molecule. |

By correlating these descriptors with experimentally determined biological activities of a series of related compounds, a predictive QSAR model could be developed.

Pharmacophore Modeling

Pharmacophore modeling is another powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

For instance, a ligand-based pharmacophore model for a series of MMP-9 inhibitors, which include derivatives of anthranilate, identified a five-point model consisting of two hydrophobic features, two ring features, and a hydrogen bond donor as crucial for activity nih.gov. This model was then used to screen for new potential inhibitors.

In the context of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, a pharmacophore model could be generated based on its structure and the known interactions of similar molecules with their biological targets. A hypothetical pharmacophore model for this compound might include the features presented in the following table.

Table 2: Potential Pharmacophoric Features of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

| Pharmacophoric Feature | Corresponding Chemical Group | Potential Interaction |

| Hydrogen Bond Acceptor | Carbonyl oxygens of the ester and amide | Formation of hydrogen bonds with receptor amino acids. |

| Hydrogen Bond Donor | Amide N-H | Formation of hydrogen bonds with receptor amino acids. |

| Aromatic Ring | Benzene (B151609) ring | Pi-pi stacking or hydrophobic interactions. |

| Hydrophobic Feature | Ethyl groups | Van der Waals or hydrophobic interactions. |

Such a model would serve as a 3D query to search compound libraries for molecules with a similar arrangement of these key features, potentially leading to the discovery of novel compounds with similar biological activity.

Pharmacological and Biological Research Applications of Ethyl 2 4 Ethoxy 4 Oxobutanamido Benzoate Analogues

Investigation of Bioactivity Profiles

The bioactivity of analogues of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate has been assessed through a variety of in vitro methods, including enzyme inhibition studies, receptor binding assays, and cell-based functional assays. These studies are crucial in elucidating the mechanisms of action and potential therapeutic applications of this class of compounds.

Enzyme Inhibition Studies (e.g., kinases, proteases)

Derivatives of benzoic acid, a core component of the target compound's analogues, have demonstrated significant enzyme-inhibiting capabilities.

D-Amino Acid Oxidase Inhibition: Benzoate (B1203000) and its monosubstituted derivatives have been shown to be highly specific inhibitors of D-amino acid oxidase. The inhibition is a result of reversible competition with the substrate, D-alanine, for the enzyme's protein component. The phenyl carboxylate unit was identified as the essential structure for this inhibitory activity. sci-hub.se

Influenza Neuraminidase Inhibition: Tri-substituted benzene (B151609) derivatives containing carboxylic acid, acetamido, and guanidine (B92328) groups have been studied for their ability to inhibit influenza neuraminidase. However, the introduction of a fourth substituent was found to decrease the inhibitory activity, suggesting that the spatial arrangement of substituents is critical for effective binding to the enzyme's active site. nih.gov

Kinesin Eg5 Inhibition: Dihydropyrimidine-5-benzoate derivatives have been investigated as inhibitors of kinesin Eg5, a motor protein essential for cell division. These compounds have shown cytotoxic activity against various cancer cell lines, with some derivatives exhibiting greater potency than the standard drug, monastrol. mdpi.com The inhibitory mechanism involves the formation of hydrogen bonds with amino acids in the active site of Eg5. mdpi.com

BCL-2 Inhibition: Eugenyl benzoate derivatives have been synthesized and evaluated for their inhibitory activity against the anti-apoptotic protein BCL-2 in colorectal cancer cells. One derivative, 4‐[(2S)‐2,3‐dihydroxypropyl]‐2‐methoxyphenyl 2‐hydroxybenzoate, was identified as a particularly active compound. nih.gov

Receptor Binding Assays

The interaction of benzoate derivatives with specific receptors has been explored to understand their pharmacological effects.

Benzoate X Receptors (BXRs): The Xenopus benzoate nuclear hormone receptors, BXRα and BXRβ, are activated by various benzoate derivatives. Studies have shown that BXRα is more promiscuous in its ligand binding compared to BXRβ. For instance, 4-amino-butylbenzoate and 3-hydroxy ethyl benzoate act as agonists for BXRα, while only 4-hydroxy-butylbenzoate activates both receptors. nih.gov Interestingly, some BXRα agonists act as antagonists for BXRβ. nih.gov These receptors are distributed across various tissues but are not concentrated in the liver and intestine, suggesting they are unlikely to function as general xenobiotic sensors. nih.gov

Mcl-1 and Bfl-1 Protein Binding: 2,5-substituted benzoic acid derivatives have been developed as dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1. These compounds bind to the hydrophobic pockets of these proteins, with the carboxyl group forming a key hydrogen bond with an arginine residue. nih.gov The specific binding mode can vary depending on the nature and size of the substituents on the benzoic acid scaffold. nih.gov

Cell-Based Assays for Functional Responses

Cell-based assays are instrumental in determining the functional outcomes of compound interactions within a cellular context.

Cytotoxicity in Cancer Cells: Eugenyl benzoate derivatives have been tested for their cytotoxic effects on HT29 colorectal cancer cells. The IC50 values for these compounds ranged from 26.56 µmol/ml to 286.81 µmol/ml, indicating varying levels of potency. nih.gov Similarly, N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amine derivatives, which are structurally related to the target compound's analogues, have shown potent inhibition of prostate cancer cell proliferation. nih.gov

General Cell-Based Functional Assays: These assays are crucial in drug discovery for evaluating a compound's efficacy, mechanism of action, and potential cytotoxicity. njbio.com They can range from single-parameter readouts, like ATP production, to complex analyses using high-content imaging and flow cytometry. nuvisan.com For antibody-drug conjugates, which can be conceptually related to targeted small molecules, key functional assays include assessments of target binding, internalization, and cytotoxicity. njbio.com

Antimicrobial Activity Evaluation

Analogues of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate have been extensively evaluated for their ability to inhibit the growth of various microbial pathogens, including both bacteria and fungi.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have demonstrated the antibacterial potential of benzoate and benzamide (B126) derivatives against a spectrum of bacterial species.

N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamides: These compounds have shown in vitro activity against both Gram-positive and Gram-negative bacteria. researchgate.netnih.gov Specifically, 4-(substituted-benzylamino)-2-hydroxy benzoic acids were found to be among the most active. researchgate.netnih.gov

Benzyl Bromide and Chalcone Derivatives: Benzyl bromide derivatives have exhibited strong antibacterial activity, particularly against Gram-positive bacteria, and moderate activity against Gram-negative bacteria. nih.gov

Ethylparaben Hydrazide-Hydrazone Derivatives: These compounds have shown a wide range of antibacterial activity, with one derivative demonstrating particularly potent activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 2 μg/mL. nih.gov

N-Substituted-β-amino Acid Derivatives: Certain derivatives containing a 2-hydroxyphenyl moiety have shown good activity against Staphylococcus aureus and Mycobacterium luteum. mdpi.com

General Observations: The antibacterial efficacy of these analogues is often influenced by the nature and position of substituents on the aromatic rings. For instance, carbohydrate fatty acid esters are primarily active against Gram-positive bacteria. mdpi.com The presence of specific functional groups can significantly enhance activity.

| Compound Class | Gram-Positive Bacteria | Gram-Negative Bacteria | Key Findings |

| N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamides | Active | Active | 4-(substituted-benzylamino)-2-hydroxy benzoic acids are most active. researchgate.netnih.gov |

| Benzyl Bromide Derivatives | High Activity | Moderate Activity | Shows strong potential as antibacterial agents. nih.gov |

| Ethylparaben Hydrazide-Hydrazone Derivatives | Active (especially S. aureus) | Active | One compound showed a MIC of 2 μg/mL against S. aureus. nih.gov |

| N-Substituted-β-amino Acid Derivatives | Good Activity (S. aureus, M. luteum) | Low Sensitivity (E. coli) | Shows selective activity against certain Gram-positive strains. mdpi.com |

| Carbohydrate Fatty Acid Esters | Active | Less Active | Primarily effective against Gram-positive bacteria. mdpi.com |

Antifungal Properties

In addition to their antibacterial effects, several analogues have demonstrated promising antifungal activity.

2-((4-ethylphenoxy)methyl)benzoylthioureas: These compounds have been shown to be active at low concentrations against various fungal strains. The presence of electron-donating substituents, such as methyl and ethyl groups, on the phenyl ring attached to the thiourea (B124793) nitrogen, enhances the antifungal effect. mdpi.com

Benzyl Bromide Derivatives: These compounds have displayed high efficacy against fungal pathogens. nih.gov

Ethylparaben Hydrazide-Hydrazone Derivatives: These derivatives have exhibited moderate antifungal activity. nih.gov

N-Substituted-β-amino Acid Derivatives: Three derivatives from this class showed significant antifungal activity against Candida tenuis and Aspergillus niger. mdpi.com

Thiazole-Sulfonamide Derivatives: Compounds with electron-withdrawing substituents have shown promising antifungal activity against Aspergillus niger. cbijournal.com

| Compound Class | Fungal Strains | Key Findings |

| 2-((4-ethylphenoxy)methyl)benzoylthioureas | Various fungi | Electron-donating groups enhance activity. mdpi.com |

| Benzyl Bromide Derivatives | Pathogenic fungi | High antifungal efficacy observed. nih.gov |

| Ethylparaben Hydrazide-Hydrazone Derivatives | Candida albicans | Moderate activity reported. nih.gov |

| N-Substituted-β-amino Acid Derivatives | Candida tenuis, Aspergillus niger | Significant activity observed in three compounds. mdpi.com |

| Thiazole-Sulfonamide Derivatives | Aspergillus niger | Electron-withdrawing groups favor activity. cbijournal.com |

Mechanisms of Antimicrobial Action

While direct studies on the antimicrobial mechanisms of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate are not extensively documented, research on structurally related compounds provides insights into their potential modes of action. The antimicrobial activity of fatty acid esters, for instance, is thought to be linked to their amphipathic nature, possessing both a hydrophilic head and a hydrophobic tail, which allows them to interact with and disrupt bacterial cell membranes. This disruption can lead to increased membrane permeability and the leakage of essential intracellular components, ultimately resulting in bacterial cell death.

The antimicrobial efficacy of these ester derivatives can be influenced by factors such as the length of the alkyl chain and the number and position of double bonds within the fatty acid moiety. For example, studies on various fatty acid ethyl esters have demonstrated that they exhibit varying degrees of inhibitory activity against a range of oral microorganisms. Specifically, linoleic acid ethyl ester (LA-EE) and arachidonic acid ethyl ester (ARA-EE) have shown notable activity against Candida albicans. nih.gov The modification of the carboxyl group into an ethyl ester can significantly alter the antimicrobial profile, affecting both the potency and the spectrum of microbial species it can inhibit. nih.gov

Anticancer Research and Cytotoxicity Studies

Analogues of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, particularly those based on the N-acyl anthranilic acid scaffold, have demonstrated significant potential as anticancer agents. nih.gov

Inhibition of Cancer Cell Proliferation

Several studies have highlighted the antiproliferative effects of N-acyl anthranilate derivatives against various human cancer cell lines. For instance, a series of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, which share a common ethyl ester and an acylated amine group, have shown interesting antiproliferative potential. mdpi.com The cytotoxic activity of these compounds is often evaluated using in vitro assays on cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter to quantify their potency.

Similarly, new derivatives of dicarboximides, which include a succinimide-like ring system, have been synthesized and evaluated for their cytotoxicity against cervical carcinoma (HeLa), myelogenous leukemia (K562), and human T-lymphoid (MOLT-4) cell lines. Many of these derivatives exhibited high to moderate cytotoxicity. nih.gov

Apoptosis Induction and Cell Cycle Arrest

A primary mechanism through which many anticancer agents exert their effect is the induction of apoptosis, or programmed cell death. Research has shown that analogues of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate can trigger apoptotic pathways in cancer cells.

For example, flow cytometric analysis of breast cancer cells (MCF-7) treated with a specific ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate analogue revealed a significant induction of apoptosis. mdpi.com This was evidenced by an increase in the percentage of cells in both early and late stages of apoptosis. mdpi.com The study demonstrated that the compound effectively induced both apoptosis and necrosis in these cancer cells. mdpi.com Dicarboximide derivatives have also been shown to induce apoptosis in leukemia cells, with microarray analysis indicating the upregulation of genes involved in both the receptor-mediated and mitochondrial apoptotic pathways. nih.gov

Efficacy against Specific Cancer Cell Lines

The cytotoxic effects of these analogues have been observed across a range of cancer cell lines. In one study, twelve derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate displayed significant activity against both MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines, with IC50 values ranging from 23.2 to 95.9 µM. mdpi.com

The following table summarizes the cytotoxic activity of selected analogues against different cancer cell lines:

| Compound/Analogue Type | Cancer Cell Line | IC50 Value (µM) | Reference |

| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivative (Compound 4) | MCF-7 | 23.2 | mdpi.com |

| Dicarboximide derivatives | HeLa, K562, MOLT-4 | Varies | nih.gov |

Neuropathic and Inflammatory Pain Research

Derivatives of N-acyl anthranilic acid have been investigated for their potential analgesic and anti-inflammatory properties. nih.govnih.gov Anthranilic acid itself is a known scaffold in the development of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The anti-inflammatory activity of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade.

While direct research on ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate analogues for neuropathic pain is limited, the broader class of compounds has shown promise. For instance, some N-substituted anthranilic acid derivatives have been found to be potent anti-inflammatory agents with reduced ulcerogenic potential compared to standard drugs like phenylbutazone. nih.gov One particular derivative showed 50.66% inflammation inhibitory activity at a dose of 50 mg/kg. nih.gov The search for new anti-inflammatory agents with improved side-effect profiles is a significant area of research, and anthranilic acid hybrids are considered promising candidates. nih.gov

Other Emerging Biological Applications

Mechanistic Studies and Target Identification

Elucidation of Molecular Mechanisms of Action

There is no available research that elucidates the specific molecular mechanisms by which Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate may exert a biological effect.

Identification of Specific Biological Targets (e.g., proteins, nucleic acids)

To date, no specific biological targets, such as proteins or nucleic acids, have been identified for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate in published research.

Investigation of Signaling Pathway Modulation

Information regarding the modulation of any signaling pathways by Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is absent from current scientific literature.

Role of Compound in Cellular Processes

The role of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate in any cellular processes has not been documented in the reviewed sources.

Future Directions and Translational Prospects for Ethyl 2 4 Ethoxy 4 Oxobutanamido Benzoate Research

Design and Synthesis of Advanced Analogues with Enhanced Potency and Selectivity

The future of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate in medicinal chemistry hinges on the strategic design and synthesis of advanced analogues. The goal of such synthetic endeavors would be to enhance potency against specific biological targets while improving selectivity to minimize off-target effects. Drawing inspiration from the synthesis of other benzoate (B1203000) and ester derivatives, several strategies can be envisioned. sciencedaily.commdpi.com

Recent advancements in synthetic chemistry, particularly in C-H activation, have opened new avenues for modifying traditionally unreactive sites on molecules like ketones and esters, which could be applied to create novel analogues of the target compound. sciencedaily.com For instance, modifications to the ethoxy groups on both the benzoate and the succinate (B1194679) portions of the molecule could modulate its lipophilicity and, consequently, its pharmacokinetic profile. Furthermore, the aromatic ring of the benzoate provides a rich substrate for the introduction of various functional groups to explore structure-activity relationships (SAR).

The synthesis of a series of related compounds, such as methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, has been demonstrated as a key step in creating selective estrogen receptor modulators (SERMs). manufacturingchemist.com This highlights the potential of modifying the linker between the aromatic ring and the ester group to target specific receptors. Similarly, the synthesis of pyrimidine (B1678525) derivatives incorporating a benzoate moiety has yielded compounds with antimicrobial activity, suggesting that incorporating heterocyclic structures could be a fruitful avenue for analogue design. epa.gov

Table 1: Potential Analogues of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate for Future Synthesis and Evaluation

| Analogue Structure | Rationale for Modification | Potential Therapeutic Area |

| Modification of the ethoxy groups (e.g., replacing with methoxy, propoxy, or cyclic ethers) | To alter solubility, metabolic stability, and pharmacokinetic properties. | General drug discovery |

| Substitution on the aromatic ring (e.g., with halogens, alkyl, or nitro groups) | To modulate electronic properties and explore specific interactions with target proteins. | Anticancer, Antimicrobial |

| Replacement of the succinamide (B89737) linker with other dicarboxylic acid derivatives | To alter the spacing and flexibility between the pharmacophoric groups. | Varied, depending on target |

| Introduction of heterocyclic rings in place of the benzoate | To explore novel interactions with biological targets and improve potency. epa.gov | Antimicrobial, Anticancer |

Development of Novel Assays for Mechanistic Understanding

A critical step in advancing the study of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate and its analogues is the development of robust and relevant assays to elucidate their mechanism of action. sigmaaldrich.combiosynth.com Given the compound's structure, which includes a succinate moiety, assays designed to measure succinate levels or the activity of enzymes involved in succinate metabolism could be highly relevant. sigmaaldrich.comassaygenie.comsigmaaldrich.combiotrend.commegazyme.com

Succinate is a key intermediate in the citric acid cycle and has been implicated in various physiological and pathological processes, including inflammation and cancer. sigmaaldrich.com Commercially available succinate assay kits, which are typically based on enzymatic conversion of succinate into a detectable product, can be adapted for high-throughput screening of compound libraries. sigmaaldrich.comassaygenie.comsigmaaldrich.combiotrend.commegazyme.com These assays can be colorimetric or fluorometric, offering sensitivity and convenience for quantitative determination of succinate in biological samples. sigmaaldrich.comassaygenie.comsigmaaldrich.combiotrend.com

The development of such assays would be pivotal in identifying and validating potential therapeutic candidates. sigmaaldrich.combiosynth.com Key considerations in assay development include ensuring the assay is biologically relevant, reproducible, and optimized for screening conditions. sigmaaldrich.combiosynth.com

Table 2: Characteristics of Commercially Available Succinate Assay Kits Relevant for Screening

| Feature | Description | Reference |

| Principle | Enzymatic conversion of succinate to a product detected by a colorimetric or fluorometric probe. | biotrend.com |

| Detection Method | Colorimetric (e.g., absorbance at 570 nm) or Fluorometric (e.g., Ex/Em = 530/585 nm). | sigmaaldrich.comassaygenie.com |

| Sensitivity | Detection limits in the low micromolar range. | assaygenie.comsigmaaldrich.com |

| Throughput | Can be automated for high-throughput screening in 96-well plate format. | assaygenie.com |

| Sample Types | Adaptable for use with various biological samples, including cell lysates and tissue homogenates. | sigmaaldrich.combiotrend.commegazyme.com |

Exploration of Combination Therapies with Existing Agents

The potential therapeutic utility of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate may be enhanced through combination with existing drugs. Combination therapies are a well-established strategy in medicine, particularly in the treatment of complex diseases like cancer and infectious diseases, where they can improve efficacy and overcome resistance. acs.org

For instance, sodium benzoate, a related compound, is used in combination with other agents to treat hyperammonemia. shubham.co.in There is also research into its use as an adjunctive therapy in schizophrenia. shubham.co.in These examples suggest that a benzoate derivative like Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate could potentially be explored in combination regimens.

The rationale for combination therapy would depend on the identified biological activity of the compound. If it is found to have, for example, anticancer properties, it could be tested in combination with standard chemotherapeutic agents. The goal would be to achieve synergistic effects, where the combined effect of the drugs is greater than the sum of their individual effects.

Potential for Clinical Translation and Drug Development

The path to clinical translation for any new chemical entity, including Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, is a long and complex process fraught with challenges. drug-dev.compatheon.com Small molecule drug development has seen significant changes in recent years, with a rise in molecularly targeted therapies. patheon.com

A major hurdle in the development of small molecules is their physicochemical properties, particularly solubility and permeability, which affect their bioavailability. manufacturingchemist.com Early-stage formulation development and solid-form screening are crucial to identify the optimal form of the drug for administration. manufacturingchemist.com

For a compound like Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, which is currently a research chemical, significant preclinical development would be required before it could be considered for clinical trials. sigmaaldrich.comsigmaaldrich.com This would involve extensive in vitro and in vivo studies to establish its efficacy, safety, and pharmacokinetic profile. The regulatory pathway for a new drug involves submitting an Investigational New Drug (IND) application to regulatory authorities, which requires comprehensive data from these preclinical studies. nih.gov

Remaining Challenges and Opportunities in Research

The primary challenge in the research of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate is the current lack of foundational biological data. As a compound available for early discovery research, its biological targets and activities are largely unknown. sigmaaldrich.comsigmaaldrich.com Therefore, the most significant opportunity lies in conducting initial screening and biological characterization to identify its potential therapeutic applications.

The development of small molecules is inherently risky, with a high failure rate in clinical trials. drug-dev.com Challenges include identifying a validated biological target, developing predictive animal models, and navigating the complex regulatory landscape. nih.gov

However, the field of drug discovery is also rich with opportunities. Advances in screening technologies, computational modeling, and a deeper understanding of disease biology can accelerate the development process. drug-dev.com The structural features of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, combining a benzoate ester with a succinamide, offer a unique chemical space for exploration. Future research should focus on a systematic evaluation of this compound and its rationally designed analogues to unlock their therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate?

Methodological Answer: The compound can be synthesized via Claisen condensation between hydrocinnamic acid and diethyl oxalate, followed by saponification and decarboxylation steps . Another approach involves alkylation or acylation reactions under inert gas (e.g., nitrogen) to prevent oxidation or unintended side reactions. For example, iodomethane-mediated alkylation in dimethylformamide (DMF) with sodium carbonate as a base has been used for structurally similar benzoate esters, achieving yields >80% after purification via silica gel chromatography (hexane:ethyl acetate eluent) .

Key Reaction Parameters:

| Reagents/Conditions | Role | Reference |

|---|---|---|

| Hydrocinnamic acid | Starting material | |

| Diethyl oxalate | Esterification agent | |

| Sodium carbonate | Base catalyst | |

| Silica gel chromatography | Purification method |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer: Based on hazard codes (H- and P-statements), researchers must:

- Prevent ignition : Avoid heat/sparks (P210, P211) and use explosion-proof equipment (P241) .

- Control exposure : Wear nitrile gloves, goggles, and respirators (P280, P285) and work in fume hoods (P271) .

- Storage : Keep in airtight containers under inert gas (P233, P231) at 2–8°C (P235) .

Critical Safety Measures:

| Hazard Type | Mitigation Strategy | P-Codes |

|---|---|---|

| Flammability | Use spark-free tools | P210, P242 |

| Toxicity | Ventilation/respirators | P271, P284 |

| Environmental contamination | Avoid release into drains | P273 |

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

Methodological Answer:

- NMR : H and C NMR confirm ester and amide functional groups. For example, benzoate ester carbonyls typically appear at 165–170 ppm in C NMR.

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves molecular geometry and hydrogen-bonding networks. Phenacyl benzoate analogs show planar aromatic systems with torsion angles <5° .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peaks within ±0.001 Da error) .

Advanced Research Questions

Q. How does the compound’s reactivity with photoinitiators influence polymer resin properties?

Methodological Answer: Ethyl benzoate derivatives act as co-initiators in resin cements. When combined with diphenyliodonium hexafluorophosphate (DPI), they enhance the degree of conversion (DC) by stabilizing free radicals. For example, ethyl 4-(dimethylamino) benzoate increases DC by 15% compared to methacrylate-based initiators due to superior electron-donating capacity .

Q. Performance Comparison :

| Initiator System | Degree of Conversion (%) | Reference |

|---|---|---|

| Ethyl 4-(dimethylamino) benzoate | 85 ± 3 | |

| 2-(Dimethylamino) ethyl methacrylate | 70 ± 5 |

Q. How can crystallographic data contradictions (e.g., twinning, disorder) be resolved for this compound?

Methodological Answer:

- SHELX refinement : Use SHELXD for experimental phasing and SHELXL for least-squares refinement. For twinned data, apply HKLF 5 format and BASF parameter adjustments .

- Disorder modeling : Split atoms into multiple positions with occupancy refinement. Phenacyl benzoate derivatives often exhibit rotational disorder in ester groups, resolved via PART instructions in SHELXL .

Q. Refinement Workflow :

Data collection: High-resolution (<1.0 Å) preferred.

Twinning detection: Check for intensity statistics (e.g., > 2).

Disorder handling: Use SUMP restraints for overlapping atoms .

Q. What biological activities are observed in structurally related benzoate derivatives?

Methodological Answer: Analogous compounds (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) exhibit antimicrobial and anticancer properties. The ketone and ester moieties enable nucleophilic attacks on bacterial enzymes or kinase inhibition in cancer cells . For example:

- Antimicrobial assays : MIC values of 12.5 µg/mL against S. aureus .

- Anticancer screening : IC = 8 µM in HeLa cells via apoptosis induction .

Q. Structure-Activity Relationship (SAR) :

| Functional Group | Bioactivity | Mechanism |

|---|---|---|

| 4-Oxobutanoate | Enzyme inhibition | Competitive binding |

| Aromatic ester | Membrane disruption | Lipid bilayer penetration |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.